molecular formula C7H4ClF3INO B6161195 4-chloro-2-iodo-6-(trifluoromethoxy)aniline CAS No. 1000802-17-4

4-chloro-2-iodo-6-(trifluoromethoxy)aniline

Cat. No.: B6161195
CAS No.: 1000802-17-4
M. Wt: 337.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-iodo-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4ClF3INO. This compound is notable for its unique combination of halogen atoms (chlorine and iodine) and a trifluoromethoxy group attached to an aniline ring. These structural features make it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-iodo-6-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the halogenation of 4-chloro-2-iodoaniline, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-iodo-6-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-chloro-2-iodo-6-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(trifluoromethoxy)aniline: Similar structure but lacks the iodine atom.

    2-chloro-6-(trifluoromethoxy)aniline: Similar structure but with different positioning of the halogen atoms.

Uniqueness

The unique combination of chlorine, iodine, and trifluoromethoxy groups in 4-chloro-2-iodo-6-(trifluoromethoxy)aniline imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-iodo-6-(trifluoromethoxy)aniline involves the introduction of a chloro group, an iodo group, and a trifluoromethoxy group onto aniline.", "Starting Materials": [ "Aniline", "4-chloro-2-iodophenol", "Sodium trifluoromethoxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Diazotization of aniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Coupling of diazonium salt with 4-chloro-2-iodophenol in the presence of sodium acetate and acetic acid to form 4-chloro-2-iodoaniline", "Treatment of 4-chloro-2-iodoaniline with sodium trifluoromethoxide in ethanol to form 4-chloro-2-iodo-6-(trifluoromethoxy)aniline", "Oxidation of 4-chloro-2-iodo-6-(trifluoromethoxy)aniline with hydrogen peroxide in the presence of sodium hydroxide to remove any impurities" ] }

CAS No.

1000802-17-4

Molecular Formula

C7H4ClF3INO

Molecular Weight

337.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.